6-氨基吡啶-2-硫代酰胺

描述

6-Aminopyridine-2-carbothioamide is a high-quality reference standard . It is used as an intermediate for the synthesis of pharmaceutical compounds .

Synthesis Analysis

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is synthesized by the reaction of pyridine with sodium amide (Chichibabin amination) .Molecular Structure Analysis

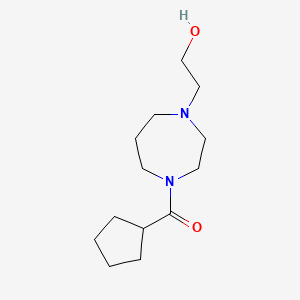

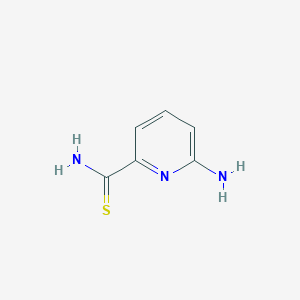

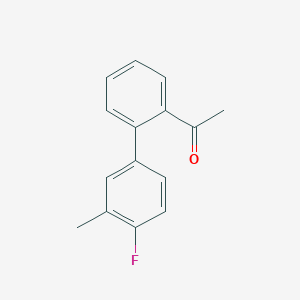

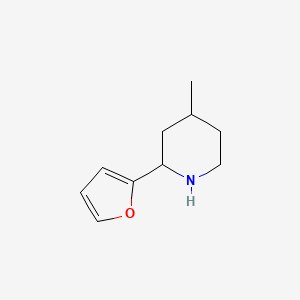

The molecular structure of 6-Aminopyridine-2-carbothioamide is represented by the InChI code1S/C6H7N3S/c7-5-3-1-2-4 (9-5)6 (8)10/h1-3H, (H2,7,9) (H2,8,10) . The molecular weight is 153.21 . Chemical Reactions Analysis

2-Aminopyridine is known for the synthesis of diverse biological molecules . It can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .Physical And Chemical Properties Analysis

The physical form of 6-Aminopyridine-2-carbothioamide is a powder . It has a molecular weight of 153.21 .科学研究应用

抗肿瘤活性

- 核苷酸还原酶抑制:2,2'-联吡啶-6-硫代酰胺(BPYTA)通过抑制核苷酸还原酶(细胞增殖中的关键酶)来表现出抗肿瘤活性。当BPYTA形成铁螯合物时,这种活性尤为明显,它可以破坏该酶小亚基的酪氨酸自由基(Nocentini & Barzi,1997)。

抗真菌和抗菌特性

- 抗真菌效力:一系列2-烷基硫代吡啶-4-硫代酰胺对某些酵母菌和皮肤癣菌表现出抑制活性,表明它们作为抗真菌剂的潜力(Klimesová、Otčenášek和Waisser,1996)。

- 抗分枝杆菌活性:另一系列4-烷基硫代吡啶-2-硫代酰胺对各种分枝杆菌菌种表现出良好的抗分枝杆菌活性,与异烟肼(一种标准的结核病药物)相当(Klimešová、Svoboda、Waisser、Macháček、Buchta和Odlerová,1996)。

结构和光谱分析

- 分子结构研究:已经对类似2-乙基吡啶-4-硫代酰胺的衍生物进行了振动光谱技术研究,揭示了它们的分子结构和作为抗结核剂的潜力(Muthu、Ramachandran和Uma maheswari,2012)。

冶金和化学研究

- 金属络合物形成:还对2,2'-联吡啶-6-硫代酰胺与金属络合物的形成进行了研究,其中包括通过各种光谱方法进行表征。这些研究对于理解此类化合物的配位化学具有重要意义(Childs、Cadogan、Craig、Scudder和Goodwin,1998)。

作用机制

Target of Action

Similar compounds have shown potential for development as anticancer metallodrugs, with high selectivity towards plectin as the molecular target .

Mode of Action

It is likely that the compound interacts with its targets through a mechanism similar to other pyridine carboxamide and carbothioamide derivatives .

Result of Action

Similar compounds have shown significant activity against urease, an enzyme involved in various life-threatening conditions such as gastric and duodenal cancer .

安全和危害

未来方向

生化分析

Biochemical Properties

6-Aminopyridine-2-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme pyridoxal kinase, which is involved in the metabolism of vitamin B6. The compound acts as an inhibitor, reducing the enzyme’s activity and affecting the overall metabolic pathway of vitamin B6. Additionally, 6-Aminopyridine-2-carbothioamide interacts with proteins involved in cellular signaling pathways, such as protein kinases, by binding to their active sites and modulating their activity .

Cellular Effects

The effects of 6-Aminopyridine-2-carbothioamide on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the compound affects the activity of voltage-gated potassium channels, leading to changes in membrane potential and neurotransmitter release. This modulation of ion channels can impact neuronal excitability and synaptic transmission. Furthermore, 6-Aminopyridine-2-carbothioamide has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of 6-Aminopyridine-2-carbothioamide involves several key interactions at the molecular level. The compound binds to the active sites of enzymes and proteins, inhibiting or activating their function. For example, it inhibits the enzyme pyridoxal kinase by binding to its active site, preventing the phosphorylation of pyridoxal to pyridoxal phosphate. This inhibition disrupts the vitamin B6 metabolic pathway, leading to altered levels of pyridoxal phosphate-dependent enzymes. Additionally, 6-Aminopyridine-2-carbothioamide modulates the activity of protein kinases by binding to their ATP-binding sites, affecting downstream signaling pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Aminopyridine-2-carbothioamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary over time. Short-term exposure to 6-Aminopyridine-2-carbothioamide leads to immediate changes in enzyme activity and cell signaling pathways, while long-term exposure can result in more profound alterations in gene expression and cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties .

Dosage Effects in Animal Models

The effects of 6-Aminopyridine-2-carbothioamide in animal models vary with different dosages. At low doses, the compound has been shown to enhance neuronal excitability and improve motor function in animal models of neurological disorders. At higher doses, it can induce toxic effects, such as seizures and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance therapeutic efficacy and safety. Additionally, chronic administration of high doses of 6-Aminopyridine-2-carbothioamide can lead to adverse effects on liver and kidney function, emphasizing the need for thorough toxicity assessments in animal models .

Metabolic Pathways

6-Aminopyridine-2-carbothioamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the vitamin B6 metabolic pathway, where the compound inhibits pyridoxal kinase, leading to altered levels of pyridoxal phosphate and its dependent enzymes. Additionally, 6-Aminopyridine-2-carbothioamide affects the metabolism of neurotransmitters by modulating the activity of enzymes involved in their synthesis and degradation. This modulation can impact neurotransmitter levels and neuronal function, contributing to the compound’s effects on the nervous system .

Transport and Distribution

The transport and distribution of 6-Aminopyridine-2-carbothioamide within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through specific transporters, such as organic cation transporters, which facilitate its entry into the cytoplasm. Once inside the cell, 6-Aminopyridine-2-carbothioamide can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters. These factors determine the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 6-Aminopyridine-2-carbothioamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be transported to other cellular compartments, such as the nucleus and mitochondria, depending on the presence of targeting signals and post-translational modifications. For example, phosphorylation of 6-Aminopyridine-2-carbothioamide can facilitate its transport to the nucleus, where it can modulate gene expression and cellular responses. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

6-aminopyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFAJJVOTQJFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734792 | |

| Record name | 6-Aminopyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342900-31-5 | |

| Record name | 6-Aminopyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid](/img/structure/B1374122.png)

![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride](/img/structure/B1374125.png)